Cas no 144774-99-2 (2-Phenyl-1-thiazol-2-yl-ethanone)

2-Phenyl-1-thiazol-2-yl-ethanone is a versatile organic compound featuring a phenyl group and a thiazole moiety linked via an ethanone bridge. Its structural framework makes it valuable as an intermediate in pharmaceutical and agrochemical synthesis, particularly in the development of heterocyclic compounds. The presence of both aromatic and heteroaromatic components enhances its reactivity, enabling diverse functionalization for targeted applications. This compound exhibits stability under standard conditions, facilitating handling and storage. Its well-defined molecular structure allows for precise modifications, making it a useful building block in medicinal chemistry and material science research. High purity grades are available to meet rigorous synthetic requirements.
2-Phenyl-1-thiazol-2-yl-ethanone structure
144774-99-2 structure
Product Name:2-Phenyl-1-thiazol-2-yl-ethanone
CAS No:144774-99-2
MF:C11H9NOS
MW:203.260261297226
CID:2195161
PubChem ID:10998096
Update Time:2025-05-22

2-Phenyl-1-thiazol-2-yl-ethanone Chemical and Physical Properties

Names and Identifiers

    • 2-Phenyl-1-thiazol-2-yl-ethanone
    • 2-Phenyl-1-(thiazol-2-yl)ethanone
    • 2-phenyl-1-(1,3-thiazol-2-yl)ethan-1-one
    • 144774-99-2
    • Ethanone, 2-phenyl-1-(2-thiazolyl)-
    • DB-365236
    • SCHEMBL165353
    • 1-(1,3-thiazol-2-yl)-2-phenylethanone
    • 2-phenyl-1-(1,3-thiazol-2-yl)ethanone
    • benzyl 2-thiazolyl ketone
    • AVQUQUPRIYRNFZ-UHFFFAOYSA-N
    • Inchi: 1S/C11H9NOS/c13-10(11-12-6-7-14-11)8-9-4-2-1-3-5-9/h1-7H,8H2
    • InChI Key: AVQUQUPRIYRNFZ-UHFFFAOYSA-N
    • SMILES: S1C=CN=C1C(CC1C=CC=CC=1)=O

Computed Properties

  • Exact Mass: 203.04048508g/mol
  • Monoisotopic Mass: 203.04048508g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 202
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.6
  • Topological Polar Surface Area: 58.2Ų

2-Phenyl-1-thiazol-2-yl-ethanone Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Chemenu
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Chemenu
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Additional information on 2-Phenyl-1-thiazol-2-yl-ethanone

2-Phenyl-1-thiazol-2-yl-ethanone (CAS No. 144774-99-2): A Comprehensive Overview

2-Phenyl-1-thiazol-2-yl-ethanone, a compound with the CAS registry number 144774-99-2, is an organic chemical that has garnered significant attention in recent years due to its unique structural properties and potential applications in various fields. This compound belongs to the class of thiazole derivatives, which are known for their versatility and wide-ranging utility in pharmaceuticals, agrochemicals, and materials science. The molecule consists of a thiazole ring fused with a phenyl group and an ethanone moiety, making it a structurally complex yet intriguing compound for further exploration.

The synthesis of 2-Phenyl-1-thiazol-2-yl-ethanone typically involves multi-step organic reactions, often utilizing methodologies such as the Huisgen cycloaddition or other coupling reactions. Recent advancements in green chemistry have enabled more sustainable and efficient synthesis routes, reducing the environmental footprint associated with its production. Researchers have also explored the use of microwave-assisted synthesis to accelerate reaction times and improve yields, further highlighting the compound's adaptability in modern chemical processes.

One of the most promising applications of 2-Phenyl-1-thiazol-2-yl-ethanone lies in the field of drug discovery. The thiazole ring is a well-known pharmacophore in medicinal chemistry, often contributing to bioactivity due to its ability to interact with various biological targets. Studies have shown that this compound exhibits potential antimicrobial activity, particularly against Gram-positive bacteria and certain fungal strains. Additionally, preliminary investigations into its anticancer properties have revealed selective cytotoxicity against cancer cell lines, suggesting its potential as a lead compound for oncology drug development.

In the realm of materials science, 2-Phenyl-1-thiazol-2-yl-ethanone has been explored as a precursor for advanced materials such as coordination polymers and metalloorganic frameworks (MOFs). Its ability to act as a ligand due to the presence of nitrogen atoms in the thiazole ring makes it a valuable component in constructing these materials. Recent research has demonstrated its role in forming MOFs with high surface area and porosity, which could be utilized in gas storage and catalysis applications.

The electronic properties of 2-Phenyl-1-thiazol-2-ylium ethanone also make it an interesting candidate for optoelectronic devices. The conjugated system within the molecule allows for efficient charge transport, which is crucial for applications such as organic light-emitting diodes (OLEDs) and photovoltaic cells. Researchers have investigated its use as an electron transport layer in OLEDs, where it exhibits favorable charge mobility and stability under operational conditions.

From an analytical standpoint, the characterization of 2-phrenyldithiolane ethanone has been enhanced by advanced spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. These methods provide detailed insights into the compound's molecular structure and purity, ensuring high-quality standards for both research and industrial applications.

In conclusion, 2-phrenyldithiolane ethanone (CAS No. 14477499) stands out as a multifaceted compound with diverse applications across various scientific domains. Its structural complexity, coupled with recent advancements in synthesis and characterization techniques, positions it as a key player in future innovations. As research continues to uncover new potentials for this compound, its role in advancing science and technology is expected to grow significantly.

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